Tetrahydroechinocandin B
Overview
Description
Tetrahydroechinocandin B is a cyclic hexapeptide containing a fatty acyl side chain. It is a member of the echinocandin class of antifungal agents, which are known for their ability to inhibit the synthesis of β-glucan in the fungal cell wall. This compound is particularly significant due to its potent antifungal properties, making it a valuable asset in the treatment of invasive fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroechinocandin B involves the modification of echinocandin B. The process typically includes hydrogenation to reduce the double bonds present in echinocandin B, resulting in the formation of this compound. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using strains of fungi such as Aspergillus nidulans. The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydroechinocandin B undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: As mentioned earlier, the reduction of double bonds is a key step in its synthesis.
Substitution: Various functional groups in the molecule can be substituted to create derivatives with potentially enhanced properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antifungal activity and pharmacokinetic properties.
Scientific Research Applications
Tetrahydroechinocandin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of cyclic peptides.
Biology: Researchers use it to study the mechanisms of fungal cell wall synthesis and the effects of its inhibition.
Medicine: It is a crucial component in the development of antifungal therapies, particularly for treating invasive fungal infections caused by Candida and Aspergillus species.
Industry: The compound is used in the production of antifungal agents and in research focused on developing new and more effective antifungal drugs
Mechanism of Action
Tetrahydroechinocandin B exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase. This enzyme is responsible for the synthesis of β-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is highly specific to fungi, which contributes to the compound’s favorable toxicity profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the echinocandin class include:
- Caspofungin
- Micafungin
- Anidulafungin
Uniqueness
Tetrahydroechinocandin B is unique due to its specific structural modifications, which enhance its stability and solubility compared to other echinocandins. These properties make it a valuable compound for both research and clinical applications .
Conclusion
This compound is a significant compound in the field of antifungal research and therapy. Its unique properties and potent antifungal activity make it a valuable tool for scientists and clinicians alike. Continued research and development of this compound and its derivatives hold promise for improving the treatment of invasive fungal infections.
Properties
IUPAC Name |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H85N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFSSKWGOYOSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H85N7O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146117 | |
Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1064.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54651-06-8 | |
Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54651-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydroechinocandin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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